molecular formula C16H15IO2 B3025066 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone CAS No. 951884-45-0

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Cat. No. B3025066
M. Wt: 366.19 g/mol
InChI Key: MIHGXOGMMGXKDB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The IUPAC name for this compound is (2-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound is substituted at the 3 and 5 positions of one benzene ring with methyl groups, at the 4 position with a methoxy group, and at the 2’ position of the other benzene ring with an iodine atom .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is utilized in the Suzuki cross-coupling reaction with sterically hindered arylboronic esters. This process is optimized for obtaining biaryls in good yield using anhydrous benzene and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Signorella, & Drian, 2000).

Photophysical Behavior in RNA Imaging

This compound is related to the study of derivatives like DFHBI, which bind the Spinach aptamer, a small RNA molecule for imaging RNA. These derivatives are found to be weakly fluorescent in liquid solvents, and their fluorescence is significantly enhanced when photoisomerization is impeded (Santra et al., 2019).

Catalysis in Organic Synthesis

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is used in the synthesis of various organic compounds. For example, it is involved in the synthesis of carbazomycin B through radical arylation of benzene (Crich & Rumthao, 2004).

Photodynamic Therapy for Cancer

It has applications in the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds, substituted with new benzenesulfonamide derivative groups, are promising for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Chemistry

The stability of UV filters like 2-hydroxy-4-methoxybenzophenone in chlorinated water is studied, with the identification of halogenated by-products, which is crucial for understanding environmental impacts (Negreira et al., 2008).

properties

IUPAC Name

(2-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGXOGMMGXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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